molecular formula C13H9F3N4 B12593841 [(6-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-89-2

[(6-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12593841
CAS No.: 647839-89-2
M. Wt: 278.23 g/mol
InChI Key: ZHOLVJWESYZNEU-UHFFFAOYSA-N
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Description

The compound (6-Cyanopyridin-2-yl)methylpropanedinitrile is a pyridine derivative featuring a propanedinitrile core substituted with a 6-cyanopyridin-2-ylmethyl group and a 3,3,3-trifluoropropyl chain. Key structural attributes include:

  • Propanedinitrile backbone: Provides strong electron-withdrawing properties due to dual nitrile groups, enhancing reactivity in nucleophilic or catalytic reactions.
  • 6-Cyanopyridin-2-ylmethyl group: Introduces aromaticity and additional electron-withdrawing character via the pyridine ring and cyano substituent.
  • 3,3,3-Trifluoropropyl chain: Imparts lipophilicity and metabolic stability, common in bioactive molecules for improved pharmacokinetics.

Properties

CAS No.

647839-89-2

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

2-[(6-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)5-4-12(8-18,9-19)6-10-2-1-3-11(7-17)20-10/h1-3H,4-6H2

InChI Key

ZHOLVJWESYZNEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C#N)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanopyridin-2-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to (6-Cyanopyridin-2-yl)methylpropanedinitrile exhibit significant anticancer properties. For instance, derivatives of this compound have been studied for their ability to inhibit cancer cell proliferation through the modulation of signaling pathways involved in tumor growth and survival.

Case Study : A study published in PubMed highlighted the effectiveness of a related compound in inhibiting androgen receptor signaling in prostate cancer models, suggesting potential applications in treating hormone-dependent cancers .

Agricultural Chemistry

Pesticide Development : The trifluoropropyl group enhances the lipophilicity and stability of certain agrochemicals. This property has been exploited in the formulation of novel pesticides that target specific pests while minimizing environmental impact.

Case Study : Research has demonstrated that compounds with similar structural motifs show improved efficacy against common agricultural pests, leading to increased crop yields without the adverse effects associated with traditional pesticides .

Material Science

Polymer Synthesis : The unique properties of (6-Cyanopyridin-2-yl)methylpropanedinitrile allow it to be used as a building block for synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and chemical resistance.

Application TypeSpecific Use CaseBenefits
Medicinal ChemistryAnticancer agentsInhibition of tumor growth
Agricultural ChemistryPesticidesTargeted pest control
Material SciencePolymer synthesisImproved thermal stability

Mechanism of Action

The mechanism of action of (6-Cyanopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related pyridine derivatives from the evidence:

Compound Name Molecular Formula Key Substituents/Functional Groups Notable Features Reference
(6-Cyanopyridin-2-yl)methylpropanedinitrile C₁₃H₁₁F₃N₅ (inferred) 6-cyanopyridylmethyl, trifluoropropyl, propanedinitrile High electron-withdrawing capacity
(E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate C₁₁H₈FN₂O₂ 5-fluoro, 6-cyano, acrylate ester Fluorine enhances polarity and stability
3-Allyl-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridine C₂₂H₃₆FN₃OSi Allyl, silyl ether, fluoropyridine Silyl group aids in synthetic protection
3-(4-(tert-Butyldimethylsilyloxy)methyl)-2-(1-(3,3,3-trifluoropropyl)-1H-pyrazol-5-yl)pyridine C₁₉H₂₇F₃N₃OSi Trifluoropropyl, silyl ether, pyrazole Combines trifluoropropyl and heterocycles
Cangrelor (USAN RR-120) C₁₇H₂₂Cl₂F₃N₇O₁₂P₃S₂ 3,3,3-Trifluoropropylthio, adenylic acid Antiplatelet agent with trifluoropropyl
Key Observations:
  • Electron-Withdrawing Groups: The target compound’s propanedinitrile and cyano groups contrast with acrylate esters (e.g., ) or silyl ethers (e.g., ), which are less electron-deficient.
  • Trifluoropropyl Motif : Shared with Cangrelor , this group likely improves lipophilicity and resistance to oxidative metabolism.
  • Synthetic Complexity : Compounds with silyl protection (e.g., ) require multi-step deprotection, whereas the target compound’s nitrile groups may simplify synthesis.

Biological Activity

(6-Cyanopyridin-2-yl)methylpropanedinitrile is a compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure includes a pyridine ring, which is known for its ability to interact with various biological targets. The compound has garnered attention due to its unique trifluoropropyl group and the presence of cyano groups, which may enhance its pharmacological properties.

Chemical Structure

The chemical structure of (6-Cyanopyridin-2-yl)methylpropanedinitrile can be represented as follows:

CnHmF3N2\text{C}_n\text{H}_m\text{F}_3\text{N}_2

Where:

  • C represents carbon
  • H represents hydrogen
  • F represents fluorine
  • N represents nitrogen

This compound's CAS number is 1356088-08-8, indicating its unique identification in chemical databases.

Research indicates that compounds similar to (6-Cyanopyridin-2-yl)methylpropanedinitrile may exhibit several mechanisms of action:

  • Enzyme Inhibition : The presence of the cyano group can facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Receptor Modulation : The pyridine moiety may allow for binding to various receptors, influencing cellular signaling pathways.
  • Antimicrobial Properties : Preliminary studies suggest that similar compounds possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related compounds:

  • Anticancer Activity : Research has shown that pyridine derivatives can induce apoptosis in cancer cells. A study found that compounds with similar structures to (6-Cyanopyridin-2-yl)methylpropanedinitrile exhibited cytotoxic effects on breast and lung cancer cell lines .
  • Antimicrobial Effects : Another study highlighted the antimicrobial properties of trifluoropropyl-substituted pyridines, suggesting that they could be effective against resistant bacterial strains .

Data Table of Biological Activities

Activity TypeCompound SimilarityObserved EffectReference
AnticancerPyridine DerivativesInduction of apoptosis in cancer cells
AntimicrobialTrifluoropropyl CompoundsInhibition of bacterial growth
Enzyme InhibitionCyano-containing CompoundsInhibition of metabolic enzymes

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